molecular formula C18H29N5O3S B12278572 N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12278572
M. Wt: 395.5 g/mol
InChI Key: BWCBAETZXDGLKP-UHFFFAOYSA-N
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Description

N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions.

    Coupling with Pyrimidine: The final step involves coupling the methanesulfonylpiperidine derivative with a pyrimidine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the methanesulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction could produce reduced pyrimidine derivatives.

Scientific Research Applications

N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies investigating the biological activity of piperidine and pyrimidine derivatives.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrimidine ring may inhibit certain enzymes. The methanesulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy-3-methylpyridine: This compound has a similar structure but with a methoxy group instead of a dimethylpyrimidin-2-amine.

    1-(Methylsulfonyl)piperidin-4-yl)methanol: This compound lacks the pyrimidine ring and has a hydroxyl group instead.

Uniqueness

N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its combination of a piperidine ring, a pyrimidine ring, and a methanesulfonyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C18H29N5O3S

Molecular Weight

395.5 g/mol

IUPAC Name

[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C18H29N5O3S/c1-14-11-19-18(20-12-14)21(2)16-5-4-8-22(13-16)17(24)15-6-9-23(10-7-15)27(3,25)26/h11-12,15-16H,4-10,13H2,1-3H3

InChI Key

BWCBAETZXDGLKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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